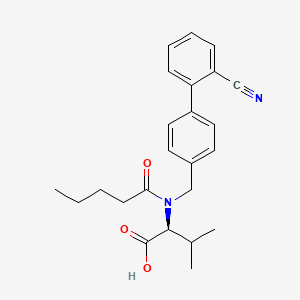

Valsartan impurity I

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-4-5-10-22(27)26(23(17(2)3)24(28)29)16-18-11-13-19(14-12-18)21-9-7-6-8-20(21)15-25/h6-9,11-14,17,23H,4-5,10,16H2,1-3H3,(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEKUWAESSKCLD-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166820 | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443093-86-5 | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443093-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-((2'-Cyano-(1,1'-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443093865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-((2'-CYANO-(1,1'-BIPHENYL)-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH72U7Q76E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Identification and Characterization of Valsartan Impurity I (Desvaleryl Valsartan)

This guide provides an in-depth technical analysis of Valsartan Impurity I , identified in process development literature as the Desvaleryl Valsartan intermediate.

Executive Summary

This compound , chemically identified as Desvaleryl Valsartan (or N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine), represents a critical process-related impurity and degradation product in the synthesis of Valsartan. Unlike the mutagenic nitrosamine impurities (NDMA/NDEA) that triggered global recalls, Impurity I is a structural precursor resulting from incomplete acylation or amide hydrolysis.

Its characterization is pivotal for establishing the "Chemical Integrity" of the API, as its presence indicates specific failures in the acylation step or moisture control during the final workup. This guide details the mechanistic origin, isolation strategies, and multi-modal structural elucidation (MS, NMR, IR) required for regulatory compliance.

Chemical Profile & Identity

| Parameter | Technical Specification |

| Common Name | This compound (Literature Designation) |

| Chemical Name | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amine |

| CAS Registry | 137862-87-4 (often associated with related free base forms) |

| Molecular Formula | C₂₄H₂₉N₅O₃ |

| Molecular Weight | 351.41 g/mol (Free Base) |

| Nature | Amphoteric (contains secondary amine, carboxylic acid, and tetrazole) |

| Pharmacopoeial Mapping | Corresponds to Valsartan Related Compound B (USP) or specific in-house designations depending on the synthesis route.[] |

Mechanistic Origin & Formation Pathway

Impurity I arises primarily through two pathways:

-

Incomplete Acylation (Process Impurity): During the synthesis, the secondary amine intermediate is acylated with Valeryl Chloride. Insufficient equivalents of acylating agent or competitive hydrolysis leads to residual Impurity I.

-

Amide Hydrolysis (Degradant): Under acidic or basic stress conditions, the amide bond in Valsartan cleaves, reverting the API to Impurity I.

Figure 1: Formation and Control of Impurity I

The following diagram illustrates the critical control points (CCP) where Impurity I is generated or purged.

Caption: Pathway showing Impurity I as both a synthesis intermediate (incomplete acylation) and a degradation product (amide hydrolysis).

Analytical Characterization Strategy

Characterizing Impurity I requires a "self-validating" workflow where Mass Spectrometry confirms the formula and NMR confirms the structural connectivity (specifically the absence of the valeryl chain).

High-Performance Liquid Chromatography (HPLC)

Impurity I is significantly more polar than Valsartan due to the presence of a free secondary amine and the absence of the lipophilic valeryl chain.

-

Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Elution Order: Impurity I elutes earlier (RT ~3-5 min) compared to Valsartan (RT ~10-15 min) in reverse-phase conditions.

-

Detection: UV at 225 nm (Isosbestic point) or 254 nm.

Mass Spectrometry (LC-MS/HRMS)

MS provides the first confirmation of identity by detecting the mass shift corresponding to the loss of the valeryl group (

-

Ionization Mode: Electrospray Ionization (ESI) Positive (+ve).[2]

-

Molecular Ion:

-

Valsartan

Da. -

Impurity I

Da.

-

-

Mass Shift:

Da (Loss of Pentanoyl group -

Fragmentation Pattern (MS/MS):

-

m/z 352

m/z 306 (Loss of carboxylic acid moiety). -

m/z 235 (Biphenyl-tetrazole fragment).

-

m/z 207 (Characteristic biphenyl fragment).

-

Note: The fragmentation pattern mirrors Valsartan but lacks the acyl-cleavage ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation. The key diagnostic is the absence of signals.

-

Solvent: DMSO-

or Methanol- -

¹H NMR (500 MHz) Diagnostics:

-

Missing Signals: The signals for the valeryl side chain (typically a triplet at ~0.8 ppm, multiplets at 1.1–1.5 ppm, and the

-methylene triplet at ~2.2 ppm) are absent . -

Shifted Methine: The valine

-methine proton (attached to N) shifts upfield due to the conversion from an amide (in Valsartan) to a secondary amine (in Impurity I). -

Aromatic Region: The biphenyl and tetrazole protons remain largely unchanged (7.0–7.8 ppm).

-

-

¹³C NMR Diagnostics:

-

Missing Carbonyl: Absence of the amide carbonyl signal (~172-174 ppm). The acid carbonyl (~170 ppm) remains.

-

DEPT-135: Confirms the loss of the aliphatic methylene carbons associated with the pentanoyl chain.

-

Infrared Spectroscopy (FT-IR)

-

Amide Band: Valsartan shows a strong Amide I band (~1600-1640 cm⁻¹). Impurity I lacks this specific amide carbonyl stretch.

-

Amine Stretch: Appearance of a weak N-H stretching vibration (~3300-3400 cm⁻¹) characteristic of a secondary amine, distinct from the broad OH stretch.

Experimental Workflow: Isolation & Identification

The following DOT diagram outlines the step-by-step protocol for isolating and characterizing Impurity I from a crude Valsartan batch.

Caption: Workflow for the isolation and multi-modal characterization of Impurity I.

Regulatory & Safety Implications

ICH Limits

Under ICH Q3A(R2), Impurity I is classified as a known related substance.

-

Reporting Threshold: > 0.05%

-

Identification Threshold: > 0.10%

-

Qualification Threshold: > 0.15%

Mutagenicity Assessment (ICH M7)

Unlike the nitrosamine impurities (NDMA), Impurity I (Desvaleryl Valsartan) does not contain the N-nitroso structural alert. It is generally considered non-mutagenic. However, it is a secondary amine, which makes it a precursor to nitrosamines if nitrosating agents (e.g., sodium nitrite) are present in the process. Therefore, controlling the level of Impurity I is critical not just for purity, but to limit the substrate available for potential nitrosamine formation.

References

-

Identification and characterization of potential impurities of valsartan. Source: ResearchGate / Scientia Pharmaceutica Context: Primary source for the designation of "Impurity I" as the desvaleryl intermediate and its spectral data (MS m/z 352). URL:[Link]

-

Valsartan: European Pharmacopoeia (Ph.[3] Eur.) Monograph. Source: EDQM Context: Defines the standard impurity profile (Impurity A, B, C) for regulatory compliance in Europe. URL:[Link]

-

Control of Nitrosamine Impurities in Human Drugs. Source: FDA Guidance for Industry Context: regulatory framework explaining why secondary amine impurities (like Impurity I) are critical control points for nitrosamine risk mitigation. URL:[Link]

-

Valsartan Impurity Profiling and Standards. Source: SynZeal / Veeprho Context: Technical catalogs confirming the structure and CAS numbers for "Impurity 1" and Desvaleryl variants. URL:[Link]

Sources

A Technical Guide to the Nomenclature, Formation, and Control of Process-Related Impurities in Valsartan

Executive Summary

The analytical control of impurities is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). In the case of Valsartan, a widely prescribed angiotensin II receptor blocker, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth analysis of the process-related impurities of Valsartan as defined by major pharmacopoeias. It addresses the common confusion surrounding impurity nomenclature, details the chemical pathways of their formation, provides validated analytical protocols for their control, and outlines the regulatory landscape. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Valsartan.

Deconstructing the Nomenclature: The Ambiguity of "Valsartan Impurity I"

A critical first step in managing pharmaceutical impurities is precise and unambiguous identification. The term "this compound" lacks a universal, standardized definition and is not recognized as an official designation by major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). Different commercial suppliers of reference standards may use this term to refer to various molecules, leading to potential confusion in analytical and regulatory activities.

Therefore, this guide will focus on the officially designated impurities, which are critical for regulatory submissions and quality control. The primary process-related impurities are designated by letters in the pharmacopoeias and are cross-referenced as follows:

-

Valsartan Impurity A (Ph. Eur.) / Valsartan Related Compound A (USP)

-

Valsartan Impurity B (Ph. Eur.) / Valsartan Related Compound C (USP)

-

Valsartan Impurity C (Ph. Eur.) / Valsartan Related Compound B (USP)

Adhering to the official pharmacopoeial nomenclature is essential for maintaining scientific integrity and ensuring clear communication within the pharmaceutical industry and with regulatory agencies.

Identification and Physicochemical Properties of Key Valsartan Impurities

A precise understanding of each impurity's identity is fundamental to its control. The key, officially recognized process-related impurities of Valsartan are detailed below.

| Pharmacopoeial Designation | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Impurity A (Ph. Eur.) / Related Compound A (USP) | (2R)-3-methyl-2-[pentanoyl[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid | 137862-87-4 | C₂₄H₂₉N₅O₃ | 435.52 |

| Impurity B (Ph. Eur.) / Related Compound C (USP) | Benzyl (2S)-3-methyl-2-[pentanoyl[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate | 137863-20-8 | C₃₁H₃₅N₅O₃ | 525.64 |

| Impurity C (Ph. Eur.) / Related Compound B (USP) | (2S)-2-[butanoyl[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]-3-methylbutanoic acid | 952652-79-8 | C₂₃H₂₇N₅O₃ | 421.49 |

Formation Pathways and Mechanistic Insights

Understanding the synthetic origin of impurities is crucial for developing effective control strategies. The formation of Valsartan impurities is intrinsically linked to the synthetic route employed for the API. A common synthetic pathway for Valsartan involves the alkylation of an L-valine ester with a substituted biphenyl methyl halide, followed by acylation and formation of the tetrazole ring.[1]

Sources

A Technical Guide to the Preliminary Toxicological Assessment of Nitrosamine Impurities in Valsartan

Foreword: The Imperative of Impurity Profiling

The discovery of N-nitrosamine impurities in widely-used medications, beginning with the valsartan recalls in 2018, marked a pivotal moment for the pharmaceutical industry.[1][2] It underscored the critical need for proactive, in-depth toxicological assessment of not only the active pharmaceutical ingredient (API) but also any potential contaminants, however minute. These events triggered widespread recalls and intensified regulatory scrutiny, compelling a re-evaluation of manufacturing processes and quality control standards.[2][3] This guide provides a comprehensive framework for the preliminary toxicological assessment of nitrosamine impurities found in valsartan, with a focus on both simple nitrosamines like N-nitrosodimethylamine (NDMA) and more complex, drug substance-related impurities. As researchers, scientists, and drug development professionals, our collective responsibility is to ensure the safety and quality of medicines, a task that begins with a fundamental understanding of the potential risks posed by impurities.

The Genesis of a Crisis: Nitrosamines in Sartans

The initial detection of N-nitrosodimethylamine (NDMA) in valsartan products manufactured by a specific company led to a global investigation.[4][5] Subsequently, other nitrosamines such as N-nitrosodiethylamine (NDEA) were also identified.[6][7] Investigations revealed that the formation of these impurities was linked to specific synthetic routes used to create the tetrazole ring structure common to many sartan medications.[5][6] The reaction of secondary or tertiary amines with nitrous acid (formed from nitrites) under certain conditions can lead to the formation of N-nitrosamines.[5][8] These compounds are classified as "probable human carcinogens" by the International Agency for Research on Cancer (IARC) and are considered a "cohort of concern" under the ICH M7(R2) guideline due to their mutagenic and carcinogenic potential.[1][9] This classification necessitates a rigorous toxicological evaluation to establish safe levels for patient exposure.

A Multi-Tiered Approach to Toxicological Assessment

The preliminary toxicological assessment of a novel or identified impurity follows a structured, tiered approach designed to characterize its potential risk efficiently. This framework integrates computational methods, in vitro assays, and, when necessary, in vivo studies, guided by international regulatory standards such as the ICH M7(R2) guideline for mutagenic impurities.[10][11][12]

Caption: Tiered workflow for mutagenicity assessment of pharmaceutical impurities.

Stage 1: In Silico Assessment - The Predictive Foundation

The initial step in evaluating a nitrosamine impurity is the use of computational toxicology models. Two (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies are employed to predict the impurity's mutagenic potential based on its chemical structure.

-

Expert Rule-Based Systems: These systems use structural alerts—molecular substructures known to be associated with toxicity—to make a prediction. For nitrosamines, the N-nitroso group itself is a well-known structural alert for genotoxicity and carcinogenicity.[13]

-

Statistical-Based Systems: These models compare the query impurity to a database of compounds with known experimental mutagenicity data to derive a statistical probability of a positive or negative outcome.[13][14]

A positive prediction from either of these two complementary systems is sufficient to classify the impurity as a potential mutagen and proceed to in vitro testing. Tools like the Lhasa Carcinogenicity Database (LCDB) can also provide valuable data from animal cancer tests for structurally similar compounds.[13][15]

Stage 2: In Vitro Genotoxicity - The Biological Screen

If in silico models predict a mutagenic risk, or if such models are unavailable, in vitro testing is required. The goal is to determine if the impurity can induce mutations or chromosomal damage in a biological system.

Bacterial Reverse Mutation (Ames) Test

The Ames test is the cornerstone of mutagenicity testing. However, standard protocols are often inefficient at activating N-nitrosamines, which require metabolic activation to become mutagenic.[16] Therefore, an Enhanced Ames Test is now recommended by regulatory bodies like the FDA.[17][18]

The key modification is the use of a higher concentration of a metabolic activation system (S9 fraction), typically from hamster liver, which has been shown to be more sensitive for activating nitrosamines compared to the standard rat liver S9.[16]

Protocol: Enhanced Ames Test for Nitrosamine Impurities

-

Preparation: Prepare cultures of appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA).

-

Metabolic Activation: Prepare a high-concentration S9 mix (e.g., 30% v/v) from Aroclor- or phenobarbital/β-naphthoflavone-induced hamster liver.

-

Pre-incubation: In a test tube, combine the test impurity (dissolved in a suitable solvent like water or DMSO), the bacterial culture, and the high-concentration S9 mix. Incubate this mixture for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.[16]

-

Plating: After pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on the plates. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

-

Validation: Run concurrent positive controls (e.g., known mutagens like 2-aminoanthracene with S9, and a direct-acting mutagen without S9) and a negative (solvent) control to validate the assay.

Mammalian Cell Assays

If the Ames test is positive, a follow-up in vitro mammalian cell assay may be conducted to provide further evidence of genotoxic potential. These assays can detect a broader range of genetic damage.

-

Micronucleus Test: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

-

Thymidine Kinase (TK) Gene Mutation Assay: Performed in cell lines like human TK6, this assay detects gene mutations.[9][19]

These mammalian assays also require metabolic activation. Recent research has focused on optimizing protocols for nitrosamines, for instance, by using 3D cell models like HepaRG spheroids, which have higher expression of metabolic enzymes compared to 2D cultures and may provide a more human-relevant system for detecting genotoxicity.[20]

The Mechanism of Nitrosamine Genotoxicity

Understanding the mechanism of toxicity is central to risk assessment. N-nitrosamines are not directly genotoxic; they require metabolic activation by Cytochrome P450 (CYP) enzymes in the liver.[8][21]

Caption: Metabolic activation and DNA damage pathway of N-nitrosamines.

This process, known as α-hydroxylation, creates an unstable intermediate that decomposes to form a highly reactive alkyldiazonium ion.[8] This electrophilic species can then attack nucleophilic sites on DNA bases, forming DNA adducts.[21][22] Key adducts like O⁶-alkylguanine are highly miscoding, leading to G:C to A:T transition mutations during DNA replication if not repaired, which can initiate carcinogenesis.[21]

Stage 3: In Vivo Confirmation - The Definitive Test

In certain cases, particularly for complex, drug substance-related impurities where in vitro results are positive or equivocal, regulatory agencies may request an in vivo study to confirm genotoxicity in a whole animal system.[23] For a valsartan-related N-nitroso impurity, a transgenic rodent (TGR) gene mutation assay (e.g., in Muta™Mice) was used to demonstrate a lack of mutagenic potential in vivo, which was crucial for its risk assessment.[23] These assays provide the most definitive evidence for a compound's mutagenic potential under physiological conditions.

From Hazard to Risk: Establishing Acceptable Intake (AI) Limits

The ultimate goal of the toxicological assessment is to establish a safe level of daily exposure, known as the Acceptable Intake (AI) limit. The approach depends on the data available.

Threshold of Toxicological Concern (TTC)

For mutagenic impurities with limited or no carcinogenicity data, a Threshold of Toxicological Concern (TTC) is applied. As outlined in the ICH M7 guideline, a TTC-based AI of 1.5 µ g/day is considered to be associated with a negligible lifetime cancer risk (<1 in 100,000).[10][24]

Compound-Specific AI

For nitrosamines with sufficient carcinogenicity data (e.g., from long-term rodent studies in databases like the LCDB), a more precise, compound-specific AI can be calculated.[24][25] This is derived from the TD50 value (the chronic dose rate that gives 50% of the animals tumors).

Regulatory agencies like the FDA and EMA have published established AI limits for several common nitrosamines.[26][27]

| Nitrosamine Impurity | Established AI Limit (ng/day) |

| N-Nitrosodimethylamine (NDMA) | 96.0 |

| N-Nitrosodiethylamine (NDEA) | 26.5 |

| N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | 96.0 |

| N-Nitrosodiisopropylamine (NDIPA) | 26.5 |

| N-Nitrosoethylisopropylamine (NEIPA) | 26.5 |

Data sourced from regulatory guidance documents.[26][28]

Calculation: Limit (ppm) = AI (ng/day) / MDD (mg/day)

Analytical Methodologies: The Gatekeepers of Safety

A robust toxicological assessment is predicated on the ability to accurately detect and quantify the impurity at trace levels. Due to the very low acceptable limits, highly sensitive analytical methods are required.[4][30]

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): A common and reliable method, particularly for volatile nitrosamines.[3][5][31]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Often preferred for its high sensitivity and applicability to a wider range of nitrosamines, including less volatile and more complex structures.[4][5][28]

Method validation according to ICH Q2(R1) guidelines is essential to ensure the method is accurate, precise, specific, and sensitive enough to quantify the impurity at or below the established AI limit.[32] The limit of quantitation (LOQ) should typically be no more than 0.03 ppm.[26]

Conclusion

The challenge posed by nitrosamine impurities in valsartan and other pharmaceuticals has fundamentally reshaped the industry's approach to quality and safety. A preliminary toxicological assessment is a dynamic, evidence-based process that integrates predictive modeling with a tiered system of biological testing. By following a scientifically sound and logical framework, grounded in authoritative guidelines, drug developers can effectively identify hazards, characterize risks, and establish controls to ensure that the benefits of medications unequivocally outweigh any potential risks from impurities. This commitment to scientific integrity is paramount in safeguarding public health.

References

-

JETIR (June 2019). N-nitrosodimethylamine Genotoxic impurity in Valsartan products and its analytical methods for determination of NDMA. Jetir.Org. [Link]

-

Shaik, K. M., Sarmah, B., Wadekar, G. S., & Kumar, P. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS omega. [Link]

-

Elsevier (2025). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. ScienceDirect. [Link]

-

ResearchGate (2025). Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS. ResearchGate. [Link]

-

Tennant, E., Johnson, G. E., & White, P. A. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

-

FDA (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. YouTube. [Link]

-

Zamann Pharma Support (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Zamann Pharma Support. [Link]

-

ResearchGate (2025). Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition. ResearchGate. [Link]

-

Nitrosamines Exchange (2022). Nitrosamines Published Limits. Nitrosamines Exchange. [Link]

-

FDA (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]

-

Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549. [Link]

-

Reddy, K. S., et al. (2023). Development of Single Validation Method for Detection and Quantification of Six Nitrosamine Impurities in Valsartan by Using Ultra-high Performance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

K-H, K., et al. (2022). Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity. Toxicology Letters. [Link]

-

Shaik, K. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

-

Lhasa Limited. Nitrosamine Impurity Risk Assessment. Lhasa Limited. [Link]

-

de la Monte, S. M., et al. (2009). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE. Journal of Alzheimer's disease. [Link]

-

Toxys (2025). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys. [Link]

-

ICH (2023). ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). International Council for Harmonisation. [Link]

-

European Medicines Agency. Appendix 1: Acceptable intakes established for N-nitrosamines. European Medicines Agency. [Link]

-

Ge, Y., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Toxics. [Link]

-

FDA (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

-

Lhasa Limited (2021). Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). Lhasa Limited. [Link]

-

F. D. S. S. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology. [Link]

-

FDA (2022). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. U.S. Food and Drug Administration. [Link]

-

ResearchGate (2022). Mechanism for the genotoxicity evaluation of nitrosamines. ResearchGate. [Link]

-

Separation Science (2023). Determination of N-Nitrosamines in Valsartan. Separation Science. [Link]

-

European Medicines Agency (2018). Valsartan: review of impurities extended to other sartan medicines. European Medicines Agency. [Link]

-

TGA (2026). Established acceptable intake for nitrosamines in medicines. Therapeutic Goods Administration. [Link]

-

Kim, H. S., et al. (2025). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. [Link]

-

ResearchGate (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. [Link]

-

ResearchGate (2022). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N -Nitrosamine Impurities. ResearchGate. [Link]

-

Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. [Link]

-

PMDA (2023). Nitrosamine Impurities. Pharmaceuticals and Medical Devices Agency. [Link]

-

G. A. R. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. [Link]

-

Nitrosamines Exchange (2022). Carcinogenic Potency Database - Access free. Nitrosamines Exchange. [Link]

-

Srinivasu, M. K., et al. (2004). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ResearchGate (2025). The contamination of valsartan and other sartans, part 1: New findings. ResearchGate. [Link]

-

ECA Academy. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. ECA Academy. [Link]

-

ResearchGate (2020). (PDF) ICH guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]

- 6. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitrosamine Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carcinogenic Potency Database - Access free - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]

- 16. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 18. toxys.com [toxys.com]

- 19. researchgate.net [researchgate.net]

- 20. fda.gov [fda.gov]

- 21. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. ema.europa.eu [ema.europa.eu]

- 28. globalresearchonline.net [globalresearchonline.net]

- 29. How to Calculate Acceptable Intake (AI) Limits for Nitrosamines? - Zamann Pharma Support GmbH [zamann-pharma.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Determination of N-Nitrosamines in Valsartan | Separation Science [sepscience.com]

- 32. researchgate.net [researchgate.net]

The Analytical and Process Chemistry of Valsartan Impurity I: A Technical Guide

This guide provides an in-depth exploration of a critical process-related impurity in the synthesis of Valsartan, an angiotensin II receptor blocker widely prescribed for the management of hypertension and heart failure. While the discourse on Valsartan impurities has been recently dominated by nitrosamines, a thorough understanding of process-related impurities remains fundamental to ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document will focus specifically on "Valsartan Impurity I," a key intermediate in certain synthetic routes, providing expert insights into its formation, analytical detection, and control strategies, tailored for researchers, scientists, and drug development professionals.

Introduction to Valsartan and the Imperative of Impurity Profiling

Valsartan is a potent, orally active non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] By selectively blocking the binding of angiotensin II, it mitigates vasoconstriction and aldosterone secretion, thereby lowering blood pressure.[2] The chemical synthesis of a complex molecule like Valsartan is a multi-step process, and like any such process, it is susceptible to the formation of impurities. These can arise from starting materials, intermediates, by-products, or degradation products.

The stringent control of impurities in an API is a cornerstone of pharmaceutical development and manufacturing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure patient safety.[1][3] While genotoxic impurities like nitrosamines have garnered significant attention, the control of non-mutagenic organic impurities is equally critical as they can impact the API's stability, efficacy, and safety profile.

Unveiling this compound: Structure and Genesis

Contrary to the recent focus on nitrosamine contaminants, "this compound" is a process-related impurity, specifically identified as N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine . This compound is a direct precursor to Valsartan in a common synthetic pathway where the tetrazole ring is formed in one of the final steps.

The formation of this impurity is intrinsically linked to a synthetic route that begins with the N-alkylation of an L-valine ester with 4-bromomethyl-2'-cyanobiphenyl.[4][5] The subsequent acylation with valeryl chloride yields the cyano-intermediate, which is this compound. The final step involves the conversion of the cyano group (-CN) into the tetrazole ring, typically using an azide reagent.

Causality of its Presence in the Final API: The persistence of this compound in the final drug substance is primarily due to an incomplete conversion of the cyano group to the tetrazole ring. This can be influenced by several factors:

-

Sub-optimal reaction conditions: Insufficient reaction time, inadequate temperature, or improper stoichiometry of the azide reagent can lead to unreacted intermediate.

-

Reagent degradation: The stability of the azide reagent is crucial for the reaction's completion.

-

Inefficient purification: The structural similarity between this compound and Valsartan can pose a challenge for downstream purification processes, potentially leading to its carryover into the final API.

Below is a diagram illustrating a common synthetic pathway for Valsartan, highlighting the formation of Impurity I.

Analytical Methodologies for the Detection and Quantification of this compound

A robust and validated analytical method is paramount for the accurate detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique employed for this purpose, as outlined in various pharmacopeias.

Field-Proven HPLC Method

The following protocol is a representative example of a stability-indicating RP-HPLC method that can effectively separate Valsartan from Impurity I and other related substances. The principle of this method relies on the differential partitioning of the analytes between a non-polar stationary phase (the C18 column) and a polar mobile phase.

-

Chromatographic System:

-

HPLC system equipped with a UV-Vis detector (e.g., SHIMADZU LC2010C HT).

-

Column: Thermo-hypersil ODS (C18), 150 mm x 4.6 mm, 5 µm particle size.[2]

-

-

Mobile Phase Preparation:

-

Prepare a mixture of water, acetonitrile, and glacial acetic acid in a ratio of 500:500:1 (v/v/v).[2]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Chromatographic Conditions:

-

Sample and Standard Preparation:

-

Diluent: A mixture of acetonitrile and water (50:50 v/v).

-

Standard Solution (Valsartan): Accurately weigh and dissolve an appropriate amount of Valsartan reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).[2]

-

Impurity I Standard Solution: If available, prepare a stock solution of this compound reference standard in the diluent.

-

Test Solution (API or Formulation): Accurately weigh a quantity of the Valsartan API or powdered tablets and dissolve in the diluent to achieve a target concentration similar to the standard solution. Sonication may be required to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.[2]

-

-

System Suitability:

-

Inject a system suitability solution containing both Valsartan and key impurities (including Impurity I, if available).

-

The system is deemed suitable for use if the resolution between the Valsartan peak and the nearest eluting impurity peak is greater than a specified value (e.g., ≥ 2.0, as per USP monograph requirements for related compounds).[6]

-

Data Presentation and Interpretation

The retention times of Valsartan and its impurities are critical parameters for their identification. The following table provides typical retention times observed in a representative HPLC analysis.

| Compound | Typical Retention Time (minutes) |

| This compound | ~3.0[7] |

| Valsartan | ~4.6[2] |

| Valsartan Related Compound A (D-valsartan) | ~7.1[6] |

Note: Retention times can vary depending on the specific HPLC system, column, and exact chromatographic conditions.

The quantification of Impurity I is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of a known concentration of the reference standard. If a reference standard for Impurity I is not available, its concentration can be estimated using the peak area of the main Valsartan peak with the assumption of a response factor of 1.0, or by applying a relative response factor if determined.

Regulatory Landscape and Control Strategies

The control of process-related impurities such as this compound is governed by the ICH Q3A(R2) guideline, which provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[3]

ICH Q3A(R2) Thresholds

The thresholds are based on the maximum daily dose of the drug. For a drug like Valsartan, with a maximum daily dose of up to 320 mg, the following thresholds generally apply:

-

Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in the regulatory submission.[8]

-

Identification Threshold: 0.10% or 1.0 mg per day intake, whichever is lower. Impurities at or above this level must be structurally identified.[8]

-

Qualification Threshold: 0.15% or 1.0 mg per day intake, whichever is lower. Impurities exceeding this level must be qualified, meaning toxicological data is required to demonstrate their safety.[8]

The European Pharmacopoeia (Ph. Eur.) monograph for Valsartan specifies limits for known and unknown impurities. For instance, it sets limits for "unspecified impurities" at not more than 0.10% for each impurity.[9]

Control Strategies

A robust control strategy is essential to minimize the level of this compound in the final API. This is a multi-faceted approach that encompasses the entire manufacturing process:

-

Process Optimization: The most effective control strategy is to optimize the cyclization reaction to ensure complete conversion of the cyano-intermediate. This involves a thorough investigation of reaction parameters such as temperature, reaction time, reagent stoichiometry, and catalyst choice (if applicable).

-

In-Process Controls (IPCs): Implementing stringent IPCs to monitor the disappearance of Impurity I during the reaction can provide real-time data to determine the reaction endpoint accurately. Techniques like in-situ IR or process HPLC can be invaluable.

-

Raw Material Control: Ensuring the quality and purity of starting materials, particularly the azide reagent, is crucial. Degradation of the reagent can lead to incomplete reactions.

-

Purification Process Development: The purification steps following the cyclization reaction must be specifically designed and validated to demonstrate their capacity to remove Impurity I to a level well below the ICH qualification threshold. This may involve developing selective crystallization conditions or employing chromatographic purification.

-

Specification Setting: A specific limit for this compound should be included in the final API specification, in line with regulatory guidelines and the demonstrated process capability.

Conclusion

While the recent focus on nitrosamines in sartan medications has been a critical public health concern, a comprehensive understanding and control of all potential impurities, including process-related intermediates like this compound, is fundamental to ensuring the consistent quality and safety of the drug substance. For drug development professionals, a deep dive into the synthetic pathway is not merely an academic exercise but a prerequisite for designing a robust manufacturing process. By understanding the genesis of Impurity I, implementing highly sensitive and specific analytical methods for its detection, and establishing a multi-pronged control strategy, manufacturers can confidently produce high-purity Valsartan that meets the stringent requirements of global regulatory agencies and, most importantly, ensures patient safety.

References

-

ResearchGate. (a) HPLC chromatogram of valsartan laboratory sample. (b) HPLC... | Download Scientific Diagram. Available from: [Link].

- Vinzuda D.U. et al. RP-HPLC Method for Determination of Valsartan in Tablet Dosage Form. International Journal of ChemTech Research. 2010, 2(3).

- Nguyen The Anh et al. Synthesis of Valsartan as drug for the treatment of hypertension. Vietnam Journal of Chemistry. 2019, 57(3), 343-346.

-

Horizon Research Publishing. Method Development and Validation of Valsartan by Using Stability-Indicating RP-HPLC Method. Available from: [Link].

-

European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available from: [Link].

- Google Patents. US20110237822A1 - Process for preparation of valsartan intermediate.

-

Phenomenex. Separation of Valsartan and Its Chiral Impurities per USP Monograph. Available from: [Link].

- Google Patents. CN101450917B - Valsartan synthesis method.

-

Beilstein Journals. A short and efficient synthesis of valsartan via a Negishi reaction. Available from: [Link].

-

ResearchGate. (PDF) RP-HPLC Method Development for Quantitation of Valsartan in Nano-structured Lipid Carrier Formulation and in vitro Release Studies. Available from: [Link].

-

Phenomenex. Ph. Eur. Monograph 2423: Valsartan Related Substances with Ph. Eur. Method Modernization. Available from: [Link].

-

Juniper Publishers. Development and Validation of A RP- HPLC Method for the Simultaneous Estimation of Valsartan and Sacubitril in Rat Plasma. Available from: [Link].

-

Hilaris Publisher. RP-HPLC Method Development and Validation of Valsartan in Bulk and its Tablet Dosage Form. Available from: [Link].

-

ICH. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link].

-

An-Najah Staff. Development and Validation of RP-HPLC Method for. Available from: [Link].

-

EDQM. the european directorate for the quality of medicines & healthcare (edqm). Available from: [Link].

-

EMA. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link].

-

Swissmedic. Sartan monographs. Available from: [Link].

-

International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link].

-

EDQM. Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs. Available from: [Link].

-

MCA The Gambia. Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. Available from: [Link].

-

YouTube. Impurities in new drug substance| ICH Q3A(R2). Available from: [Link].

Sources

- 1. jpionline.org [jpionline.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. US20110237822A1 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 5. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]

- 6. phenomenex.com [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. swissmedic.ch [swissmedic.ch]

Technical Guide: Discovery, Characterization, and Control of Valsartan Impurity I

The following technical guide details the discovery, chemistry, and control of Valsartan Impurity I , identified as the cyano-precursor to the active pharmaceutical ingredient.

Executive Summary

In the high-precision landscape of antihypertensive drug development, This compound (Chemically: N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-valeryl-L-valine) represents a critical process-related impurity. Unlike the genotoxic nitrosamines (NDMA/NDEA) that triggered the 2018 global recalls, Impurity I is a synthetic intermediate —specifically, the immediate precursor to Valsartan. Its presence indicates an incomplete chemical conversion during the final stage of manufacturing.

This guide analyzes the historical discovery of Impurity I during the optimization of the tetrazole ring synthesis, its mechanism of persistence, and the rigorous analytical protocols required to maintain it below the pharmacopeial limit (typically NMT 0.10%).

Chemical Identity & Structural Characterization

Impurity I is the "Cyano-analogue" of Valsartan. It shares the exact biphenyl core and valine side chain but lacks the tetrazole ring, possessing a nitrile (-CN) group instead.

| Feature | Description |

| Common Name | This compound (Ph.[1][2][3] Eur. / USP Context) |

| Chemical Name | N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine |

| Molecular Formula | C₂₄H₂₈N₂O₃ |

| Molecular Weight | 392.49 g/mol |

| Structural Difference | Contains a Cyano (-CN) group at the 2'-position instead of the Tetrazole ring found in Valsartan.[1] |

| CAS Number | 137863-17-3 (Methyl ester precursor often cited) / 443093-86-5 (Free acid) |

| Solubility | Lower polarity than Valsartan due to the absence of the acidic tetrazole moiety. |

The Discovery History: Optimization of the Tetrazole Chemistry

The "discovery" of Impurity I is intrinsic to the history of the Sartan class synthesis. When Ciba-Geigy (now Novartis) first developed Valsartan in the early 1990s, the construction of the tetrazole ring was identified as the most challenging synthetic step.

The Synthetic Bottleneck

The synthesis of Valsartan involves building a biphenyl scaffold. The final critical step is the conversion of the Cyano group (on Impurity I) into a Tetrazole ring via a [3+2] cycloaddition reaction with an azide source.

-

Early Discovery (1990s): Initial process development revealed that this cycloaddition is often sluggish. If the reaction is stopped too early, or if the azide reagent degrades, the unreacted starting material—Impurity I —remains in the final product.

-

Process Evolution:

-

Generation 1: Used toxic Tributyltin azide. High conversion but severe purification issues.

-

Generation 2 (Current): Uses Sodium Azide (

) with a Lewis acid catalyst (e.g., Zinc Chloride,

-

The "Impurity I" Designation

As pharmacopeial monographs (USP/Ph. Eur.) were established, this specific unreacted precursor was designated as a controlled impurity. It serves as a marker for reaction completeness .

Mechanism of Formation & Persistence

Impurity I is not "formed" as a side product; it is the survivor of an incomplete reaction.

Reaction Pathway Diagram

The following diagram illustrates the critical junction where Impurity I is either consumed to form Valsartan or persists as a contaminant.

Caption: The conversion of Impurity I to Valsartan via tetrazole ring formation. Incomplete conversion leads to residual Impurity I in the API.

Root Causes for Persistence

-

Catalyst Deactivation: The Zinc Chloride catalyst can be poisoned by moisture, halting the reaction.

-

Stoichiometry: Insufficient Azide equivalents (due to volatility or degradation) prevent full conversion.

-

Temperature Control: The cycloaddition requires high temperatures (

). Premature cooling "freezes" the mixture, trapping Impurity I.

Analytical Methodologies

Detecting Impurity I requires separating the non-polar Cyano-precursor from the polar Valsartan API.

HPLC Protocol (Standardized)

Because Impurity I lacks the acidic tetrazole, it is significantly less polar than Valsartan. In Reverse-Phase HPLC (RP-HPLC), it elutes after Valsartan.

| Parameter | Specification |

| Column | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | High organic ramp (Impurity I elutes at higher %B) |

| Detection | UV at 225 nm (Detects the biphenyl chromophore) |

| Relative Retention Time (RRT) | ~1.2 - 1.3 (Elutes after Valsartan) |

Analytical Workflow

Caption: Analytical logic for the separation and quantification of Impurity I using RP-HPLC.

Regulatory Impact & Control Strategies

The International Council for Harmonisation (ICH) Q3A(R2) guidelines dictate the control of impurities.

-

Classification: Impurity I is a Specified Identified Impurity .

-

Safety: While not a potent mutagen like nitrosamines, it is structurally distinct and lacks the pharmacological efficacy of Valsartan.

-

Limits:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (Requires tox studies if exceeded)

-

Standard Specification: NMT (Not More Than) 0.10% in the final API.

-

Control Strategy in Manufacturing

To ensure Impurity I remains below 0.10%, manufacturers utilize In-Process Controls (IPC) :

-

Reaction Monitoring: The reaction is not quenched until HPLC confirms Impurity I is

. -

Purification: If the reaction stalls, the crude Valsartan is subjected to crystallization. Impurity I (being less polar) remains in the mother liquor (organic solvent) while Valsartan salts precipitate out (or vice versa depending on pH).

References

-

European Pharmacopoeia (Ph.[4][5][6] Eur.) . Valsartan Monograph 10.0. Strasbourg: EDQM. (Defines Impurity Profile including precursors).

-

U.S. Pharmacopeia (USP) . Valsartan: Related Compounds. USP-NF. (Establishes HPLC methods for Cyano-Valsartan detection).

-

National Institutes of Health (NIH) - GSRS . This compound (Substance Record). Global Substance Registration System. (Confirming chemical identity as the Cyano-precursor).

-

PubChem . Compound Summary: this compound. (Chemical structure and synonyms).

-

Bühlmayer, P., et al. (1994). Valsartan, a potent, orally active angiotensin II antagonist: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. (The foundational paper on Valsartan synthesis and tetrazole formation).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy Valsartan, Mixture of Diastereomers | 188259-69-0 [amp.chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Valsartan EP Impurity A (Valsartan USP Related Compound A,… [cymitquimica.com]

- 6. 缬沙坦 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Valsartan Impurity I Reference Standards

The following technical guide details the characterization, management, and analytical profiling of Valsartan Impurity I , identified herein as the Cyano-Analogue Intermediate (N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine), a critical process-related impurity.

Characterization, Analytical Profiling, and Control Strategies

Executive Summary & Nomenclature Clarification

In the high-stakes landscape of Angiotensin II Receptor Blocker (ARB) development, "this compound" represents a critical quality attribute. While nomenclature varies across vendors and literature, this guide focuses on the Cyano-Analogue (CAS 443093-86-5), the direct biosynthetic precursor to Valsartan.

Nomenclature Matrix:

-

Target Impurity (Impurity I): N-(1-oxopentyl)-N-[[2'-(cyano)biphenyl-4-yl]methyl]-L-valine.[1]

-

Common Designation: Cyano-Valsartan; Pre-Tetrazole Intermediate.

-

Pharmacopeial Status: Often monitored as a specific process impurity (distinct from USP Related Compounds A, B, or C).

-

Distinction: NOT to be confused with "Impurity 1" (4'-bromo-2-cyanobiphenyl), which is an early-stage starting material.

Significance: The presence of Impurity I indicates incomplete conversion during the [3+2] cycloaddition reaction (tetrazole ring formation), a definitive metric of process efficiency and reaction kinetics.

Chemical Identity & Mechanistic Origin

Structural Characterization

Impurity I differs from the Active Pharmaceutical Ingredient (API) by a single functional group transformation: the lack of the tetrazole ring.

| Attribute | Valsartan (API) | Impurity I (Cyano-Analogue) |

| Molecular Formula | C₂₄H₂₉N₅O₃ | C₂₄H₂₈N₂O₃ |

| Molecular Weight | 435.52 g/mol | 392.50 g/mol |

| Functional Core | Tetrazole Ring (Acidic, pKa ~4.7) | Cyano Group (Neutral, Non-ionizable) |

| Solubility Profile | pH-dependent (high at pH > 5) | Lipophilic; low aqueous solubility |

Formation Pathway (Causality)

The synthesis of Valsartan typically culminates in the conversion of the nitrile group on the biphenyl ring into a tetrazole ring using an azide source (e.g., Sodium Azide or Tributyltin Azide). Impurity I is the unreacted substrate .

Mechanistic Insight: Steric hindrance from the bulky valine/pentanoyl side chain can impede the cycloaddition, leaving residual Cyano-Valsartan.

Figure 1: Origin of Impurity I within the Valsartan synthetic pathway.[1] The red path indicates the failure mode resulting in the impurity.

Analytical Strategy: Detection & Quantification

Method Development Logic

Separating Impurity I from Valsartan relies on exploiting the acidity difference between the tetrazole and the cyano group.

-

Valsartan: Contains a Carboxylic Acid (pKa ~3.9) and a Tetrazole (pKa ~4.7). At neutral pH, it is a dianion (highly polar).

-

Impurity I: Contains only the Carboxylic Acid. At neutral pH, it is a monoanion (less polar than Valsartan).

Chromatographic Behavior: In Reverse-Phase HPLC (C18) at pH 3.0 (acidic), suppression of ionization occurs. However, the tetrazole is more polar than the cyano group.

-

Prediction: Valsartan elutes earlier . Impurity I (more lipophilic) elutes later .

Validated HPLC Protocol

This protocol is designed to be self-validating through resolution checks.

Instrument: UHPLC or HPLC with PDA detector. Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) or 20mM Phosphate Buffer pH 3.0. Mobile Phase B: Acetonitrile (ACN).

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 70 | 30 | Equilibration |

| 15.0 | 20 | 80 | Elution of Impurity I |

| 20.0 | 20 | 80 | Wash |

| 21.0 | 70 | 30 | Re-equilibration |

Detection: UV at 225 nm (Isosbestic point) or 250 nm. Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.

System Suitability Criteria (Self-Validation):

-

Resolution (Rs): > 2.0 between Valsartan and Impurity I.

-

Tailing Factor: < 1.5 for both peaks.

-

Relative Retention Time (RRT): Impurity I typically appears at RRT ~1.2 - 1.4 relative to Valsartan.

Figure 2: Analytical decision tree for identifying Impurity I based on retention behavior and spectral confirmation.

Reference Standard Management

Sourcing & Qualification

To ensure scientific integrity, the Reference Standard (RS) for Impurity I must be characterized independently of the API.

-

Primary Standard: Sourced from Pharmacopoeial bodies (USP/EP) if available (often labeled as a Related Compound).

-

Secondary Standard: Vendor-synthesized. Must be accompanied by a Certificate of Analysis (CoA) including:

-

1H-NMR: Confirms the integrity of the biphenyl and valine protons.

-

IR Spectroscopy: Critical Diagnostic. Look for the C≡N stretch at ~2225 cm⁻¹ . This peak is absent in pure Valsartan (Tetrazole).

-

Mass Spectrometry: [M+H]+ = 393.2 m/z.

-

Storage & Stability

-

Hygroscopicity: The Cyano-analogue is generally less hygroscopic than the Valsartan API (which is amorphous/salt).

-

Storage: +2°C to +8°C, protected from light.

Regulatory Limits & Control

Under ICH Q3A(R2) guidelines for impurities in New Drug Substances:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (If the maximum daily dose is ≤ 2g)

-

Qualification Threshold: 0.15%

Control Strategy: Since Impurity I is a process intermediate, the most effective control is Purge Factor analysis.

-

Reaction Monitoring: Ensure the azide cycloaddition proceeds to >99.5% conversion.

-

Work-up: The solubility difference (Acidic Tetrazole vs Neutral Nitrile) allows for removal via pH-controlled extraction.

-

Protocol: Adjust aqueous work-up to pH 5-6. Valsartan (soluble salt) remains in water; Impurity I (lipophilic) can be extracted into an organic solvent (e.g., Ethyl Acetate) or vice-versa depending on the specific salt form strategy.

-

References

-

European Pharmacopoeia (Ph. Eur.) . Valsartan Monograph 2423. EDQM. Available at: [Link]

-

PubChem Database . This compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

-

International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Available at: [Link]

-

ResearchGate . Identification and characterization of potential impurities of valsartan. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Strategies for Valsartan Impurity I Detection

Executive Summary & Scientific Context

In the rigorous landscape of antihypertensive drug development, the purity profile of Valsartan (an Angiotensin II Receptor Blocker) is critical for patient safety.[1] While recent regulatory focus has centered on nitrosamines (NDMA), process-related and degradation impurities remain a daily Quality Control (QC) priority.

"Valsartan Impurity I" , as designated in the European Pharmacopoeia (Ph.[2] Eur.), refers to Desvaleryl Valsartan (also known as N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-L-valine). This impurity arises primarily through the hydrolysis of the amide bond under acidic or basic stress, leading to the loss of the pentanoyl (valeryl) group.

Why this matters:

-

Stability Indicator: Its presence directly correlates with the hydrolytic stability of the drug substance and product.

-

Polarity Shift: Being an amine (secondary amine), Impurity I is significantly more polar than Valsartan, eluting earlier in Reverse Phase (RP) chromatography.

-

Ambiguity Alert: In some commercial catalogs, "Impurity 1" may refer to the bromo-methyl intermediate (4'-(bromomethyl)-2-cyano-biphenyl). This guide focuses on the pharmacopeial Impurity I (Desvaleryl Valsartan) .[3]

Method Development Strategy: The "Why" Behind the Protocol

Chemical Logic

-

Analyte Structure: Impurity I contains a secondary amine and a tetrazole ring.

-

pKa Considerations: The tetrazole is acidic (pKa ~4.5), and the amine is basic. At neutral pH, the molecule is zwitterionic and highly soluble in water, leading to poor retention on C18 columns.

-

Solution: We must suppress the ionization of the carboxylic acid/tetrazole or work at a pH where the amine is protonated but the hydrophobicity is sufficient for retention. Acidic mobile phases (pH 3.0) are preferred to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic), utilizing silanol interactions or pure hydrophobic partitioning depending on the column technology.

Column Selection[4]

-

Standard C18: Often exhibits "dewetting" or poor retention for this polar impurity.

-

Polar-Embedded C18: (e.g., Waters SymmetryShield or Phenomenex Luna Omega). These phases prevent pore collapse in high-aqueous mobile phases, which are necessary to retain the early-eluting Impurity I.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Primary method for Routine QC and Stability Testing.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax SB-C18 or Luna C18) | Balanced resolution and backpressure. |

| Mobile Phase A | Water : Acetonitrile : Glacial Acetic Acid (500:500:1 v/v/v) | Correction: Standard EP method uses Acidified Water. Revised: 0.1% Orthophosphoric Acid in Water. |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent for gradient elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV @ 225 nm | Max absorbance for the biphenyl chromophore; minimizes solvent cutoff noise. |

| Column Temp | 25°C | Ambient control to prevent retention time drift. |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements (LOQ). |

Gradient Program

Goal: Retain polar Impurity I early, then elute Valsartan and lipophilic impurities.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 90 | 10 | Loading: High aqueous content to retain Impurity I. |

| 5.0 | 90 | 10 | Isocratic Hold: Ensure separation of Impurity I from void volume. |

| 25.0 | 10 | 90 | Ramp: Elute Valsartan (approx. 12-15 min) and late eluters. |

| 30.0 | 10 | 90 | Wash: Remove lipophilic dimers. |

| 31.0 | 90 | 10 | Re-equilibration: Critical for reproducibility. |

| 40.0 | 90 | 10 | End: Ready for next injection. |

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (50:50).

-

Standard Stock: Dissolve 10 mg this compound Reference Standard in 10 mL Diluent (1 mg/mL).

-

Test Sample: Dissolve 50 mg Valsartan API in 50 mL Diluent (1 mg/mL).

-

Filtration: 0.45 µm PVDF or PTFE filter (Nylon may adsorb the amine impurity).

Protocol 2: LC-MS/MS for Trace Identification

Used when peak identity is ambiguous or for ultra-low level detection (<0.05%).

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI)

-

Polarity: Positive Mode (ESI+)

-

Why? The secondary amine in Impurity I protonates readily

.

-

-

Target Mass:

-

Valsartan:

-

Impurity I (Desvaleryl):

(

-

Workflow Visualization

The following diagram illustrates the decision matrix for choosing between HPLC-UV and LC-MS workflows.

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on impurity thresholds.

Mechanistic Degradation Pathway

Understanding the origin of Impurity I allows for better process control. It is a degradation product formed via amide hydrolysis.

Caption: Hydrolytic degradation pathway of Valsartan yielding Impurity I (Desvaleryl).

System Suitability & Validation (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met before every run:

-

Resolution (Rs):

between Impurity I and Valsartan. (Note: Impurity I elutes before Valsartan). -

Tailing Factor (T):

for the Valsartan peak. -

Precision: %RSD of 6 replicate injections of the Standard Solution should be

. -

Sensitivity (S/N): Signal-to-Noise ratio for the LOQ solution (0.05% level) must be

.

Troubleshooting Tip: If Impurity I co-elutes with the solvent front (void volume), reduce the initial organic concentration in the gradient to 5% or use a column with better aqueous stability (e.g., C18-Aq).

References

-

European Pharmacopoeia (Ph.[3][4] Eur.) . Monograph 2423: Valsartan. Council of Europe. (Defines Impurity I as the desvaleryl derivative).

-

Krishna, S.R., et al. (2010). "Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition." Journal of Pharmaceutical and Biomedical Analysis. (Discusses degradation pathways including desvaleryl formation).

-

United States Pharmacopeia (USP) . Valsartan Monograph: Related Compounds. (Cross-reference for "Related Compound E" which corresponds to EP Impurity I).

-

Völgyi, G., et al. (2013). "Physicochemical characterization of sartan drugs." Acta Pharmaceutica Hungarica. (Provides pKa data supporting mobile phase pH selection).

Sources

HPLC method development for "Valsartan impurity I" analysis

Application Note: High-Resolution HPLC Method Development for Valsartan and "Impurity I" (Des-pentanoyl Intermediate)

Part 1: Introduction & Chemical Context

1.1 The Analytical Challenge Valsartan is a potent Angiotensin II Receptor Blocker (ARB) containing a tetrazole ring and a carboxylic acid moiety.[1][2][3] In the context of advanced process control and stability studies, "Impurity I" typically refers to the Des-pentanoyl derivative (also known as the amine precursor or valine-derivative intermediate), identified in literature as (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]amine.[3]

Note: Nomenclature varies by pharmacopoeia.[3] While Ph. Eur. and USP list Related Compounds A, B, and C, "Impurity I" is frequently cited in synthesis optimization papers as the critical secondary amine intermediate formed before the acylation step.

1.2 Structural Disparity & Separation Logic The separation challenge lies in the polarity difference:

-

Valsartan (API): Contains a lipophilic pentanoyl chain.[3] Elutes later.

-

Impurity I (Target): Lacks the pentanoyl chain, exposing a secondary amine.[3] It is significantly more polar and tends to elute early, often risking co-elution with the solvent front or polar degradants.[3]

-

Process Impurities (e.g., Benzyl Ester): Highly hydrophobic, eluting late.[3]

This protocol focuses on a Gradient RP-HPLC method designed to retain the polar Impurity I while resolving the API and flushing late-eluting hydrophobic contaminants.[3]

Part 2: Method Development Strategy (The "Why")

2.1 Column Selection: The Stationary Phase

-

Choice: C18 (L1) End-capped, 250 x 4.6 mm, 5 µm.[3]

-

Rationale: A standard C18 is required to provide sufficient hydrophobic retention for the API.[3] However, to retain the polar Impurity I, a column with high carbon load or compatibility with high-aqueous phases is preferred.[3]

-

Alternative: If Impurity I elutes in the void (< 2 min), switch to a Polar-Embedded C18 or Phenyl-Hexyl column to engage pi-pi interactions with the biphenyl ring common to both molecules.[3]

2.2 Mobile Phase Chemistry: pH Control

-

Mechanism: Valsartan has two acidic pKa values (approx.[3][4][5] 3.9 for the carboxylic acid and 4.7 for the tetrazole).

-

At pH > 5: Both groups are ionized (negative), reducing retention and causing peak tailing due to repulsion/interaction with silica.

-

At pH 3.0: The carboxylic acid is protonated (neutral), increasing hydrophobic retention on the C18 chain.[3] The tetrazole is partially suppressed.[3] This sharpens the peak shape for both the API and Impurity I.[3]

-

2.3 Visualizing the Separation Logic

Figure 1: Gradient logic designed to separate polar amine intermediates (Impurity I) from the main API and hydrophobic esters.[3]

Part 3: Detailed Experimental Protocol

3.1 Instrumentation & Conditions

| Parameter | Specification | Note |

| Instrument | HPLC with PDA/UV Detector | Agilent 1260/1290 or Waters Alliance equivalent |

| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm | Recommended: Phenomenex Luna C18(2) or Waters Symmetry C18 |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID |

| Temperature | 25°C | Controls viscosity and mass transfer |

| Detection | UV @ 225 nm | 225 nm captures the carbonyl and biphenyl absorption |

| Injection Vol | 10 - 20 µL | Adjust based on sensitivity requirements |

3.2 Reagents & Mobile Phase Preparation

-

Reagents:

-

Buffer Preparation (Mobile Phase A):

-

Mobile Phase B:

-

Acetonitrile : Water (90:10 v/v).[3]

-

3.3 Gradient Program Designed to retain the early-eluting Impurity I and resolve it from Valsartan.[3]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 70 | 30 | Isocratic Hold: Retains polar Impurity I. |

| 5.0 | 70 | 30 | End of hold.[3] Impurity I elutes ~4-5 min. |

| 20.0 | 20 | 80 | Ramp: Elutes Valsartan (~12-14 min).[3] |

| 25.0 | 20 | 80 | Flush: Elutes hydrophobic esters. |

| 26.0 | 70 | 30 | Return to initial conditions.[3] |

| 35.0 | 70 | 30 | Re-equilibration: Critical for retention reproducibility.[3] |

3.4 Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (50:50).[3]

-

Standard Stock: 1.0 mg/mL Valsartan USP RS.[3]

-

Impurity Stock: 0.1 mg/mL Impurity I (if available) or spiked reaction mixture.

-

Sensitivity Solution: Dilute Standard Stock to 0.5 µg/mL (0.05%) to determine LOQ.

Part 4: Validation & System Suitability (Self-Validating System)

To ensure the method is trustworthy, every run must pass the following System Suitability Tests (SST).

4.1 Acceptance Criteria

| Parameter | Limit | Scientific Rationale |

| Resolution ( | > 2.0 | Between Impurity I and Valsartan (or nearest peak). Ensures baseline separation. |

| Tailing Factor ( | < 1.5 | For Valsartan.[3] Indicates secondary silanol interactions are suppressed by pH.[3] |

| Precision (RSD) | < 2.0% | For 6 replicate injections of the standard. |

| Plate Count ( | > 5000 | Indicates column efficiency is intact.[3] |

4.2 Troubleshooting "Ghost Peaks"

-

Issue: Small peaks appearing during the gradient ramp (15-20 min).

-

Cause: Impurities in the buffer salts or water concentrating on the column during the equilibration phase.[3]

-

Fix: Use a "Ghost Trap" column between the pump and injector, or use higher grade phosphate salts.

Part 5: Impurity Profiling Workflow

This diagram illustrates the decision matrix for identifying unknown peaks during the development phase.

Figure 2: Identification workflow based on Relative Retention Time (RRT) relative to Valsartan.

References

-

European Pharmacopoeia (Ph.[3][6] Eur.) . Monograph 2423: Valsartan. 10th Edition.[3] European Directorate for the Quality of Medicines (EDQM).[3] [3]

-

United States Pharmacopeia (USP) . Valsartan Monograph: Related Compounds. USP-NF.[3] [3]

-